![molecular formula C18H25NO2 B5557913 4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)

4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The chemical compound belongs to a class of organic compounds known for their complex structure and potential for diverse chemical reactions and applications. The compound consists of a furylmethyl group, indicating the presence of a furan ring, which is a five-membered oxygen-containing heterocycle, combined with a phenyl group and an amino group, suggesting a multifaceted chemical behavior.

Synthesis Analysis

Synthesis of complex molecules like "4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol" often involves multi-step reactions, starting from simple precursors. Techniques such as ring-closing metathesis and radical cyclization are common for constructing bicyclic structures, indicating a potential route for synthesizing related compounds (Clive & Cheng, 2001).

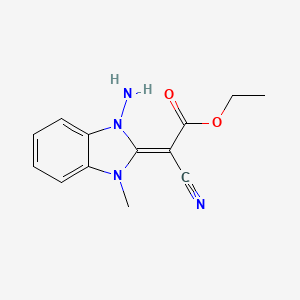

Molecular Structure Analysis

The molecular structure of similar compounds is characterized by techniques like FTIR, NMR spectroscopy, and single-crystal X-ray diffraction. These techniques provide detailed information about the molecular geometry, bond lengths, angles, and overall crystal structure, aiding in understanding the spatial arrangement of atoms within the molecule (Jebas et al., 2013).

Chemical Reactions and Properties

Compounds containing furan rings and amino groups participate in various chemical reactions, including Claisen–Cope-type rearrangement, indicating a versatile reactivity profile. Such compounds can undergo transformations to yield a wide range of products, depending on the reaction conditions and the presence of other functional groups (Thomas & Ozainne, 1970).

Wissenschaftliche Forschungsanwendungen

Solvatochromism and Molecular Interactions

Research has explored the solvatochromism and crystallochromism properties of hydrophilically functionalized aromatic amino ketones containing furan and thiophene rings. These compounds, including analogs related to 4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol, demonstrate unique interactions in solid-state and liquid environments. The study of UV/Vis absorption spectra in various solvents highlights their potential in understanding molecular interactions and designing materials with specific optical properties (El-Sayed et al., 2003).

Hydrodeoxygenation in Biofuel Production

The solvent effects on the hydrodeoxygenation (HDO) of furfural-acetone aldol condensation products have been investigated for their potential in bio-based chemical and fuel production. This research is crucial for optimizing biofuel production processes, showcasing the importance of solvent choice in catalytic reactions involving furan derivatives (Ramos et al., 2017).

Antimycobacterial Activity

Compounds containing furyl groups have been synthesized and evaluated for their antimycobacterial activity, offering insights into the development of new therapeutic agents against tuberculosis and other mycobacterial infections. This area of research contributes to the broader search for novel anti-infective compounds (Küçükgüzel et al., 1999).

Liquid Crystal Synthesis

The synthesis and characterization of achiral unsymmetrical four-ring bent-core azo compounds with furan rings for liquid crystal applications highlight the potential use of furan derivatives in creating advanced materials for display technologies and optical devices. The study of these compounds' nematic phases provides valuable data for designing new liquid crystal materials (Debnath et al., 2013).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-[4-[[furan-3-ylmethyl(methyl)amino]methyl]phenyl]-2-methylbutan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-18(2,20)10-8-15-4-6-16(7-5-15)12-19(3)13-17-9-11-21-14-17/h4-7,9,11,14,20H,8,10,12-13H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPCMDVYOITMQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCC1=CC=C(C=C1)CN(C)CC2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-{[(3-Furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5557837.png)

![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5557863.png)

![3-(3-methoxyphenyl)-11-(4-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5557870.png)

![methyl ({1-[4-(aminocarbonyl)phenyl]-1H-tetrazol-5-yl}thio)acetate](/img/structure/B5557876.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)

![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)

![N-[(1-methyl-1H-imidazol-2-yl)methyl]-N-propylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5557894.png)

![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)

![4-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5557936.png)

![N-[3-(benzyloxy)benzylidene]-4-(2-methoxyphenyl)-1-piperazinamine hydrochloride](/img/structure/B5557944.png)

![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)